molecular formula C15H23N3O3S B5521548 6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone

6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone

Cat. No. B5521548
M. Wt: 325.4 g/mol
InChI Key: JCOGBVNDTWVGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimidinone derivatives often involves the condensation of α,β-unsaturated ketones with cyanothioacetamide, followed by various cyclization and methylation steps. A similar approach may be applicable to the synthesis of the compound , employing specific substrates and conditions tailored to introduce the isobutyl and piperidinyl groups appropriately (Hossan et al., 2012).

Scientific Research Applications

Synthesis and Potential Antiviral Applications

Research on pyrimidinone derivatives, including compounds structurally similar to 6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone, has revealed their synthesis for potential antiviral applications. Eger, Kluender, and Schmidt (1994) investigated the synthesis of pyrimidinone derivatives showing significant antiviral effects, highlighting the compound's potential in developing new antiviral drugs (Eger, Kluender, & Schmidt, 1994).

Antimicrobial Activity

A series of pyrimidinone and oxazinone derivatives synthesized using citrazinic acid as a starting material exhibited good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This research by Hossan et al. (2012) underscores the compound's utility in creating effective antimicrobial agents (Hossan et al., 2012).

Antiparkinsonian and Analgesic Activities

Amr, Maigali, and Abdulla (2008) demonstrated that thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives prepared from pyridine precursors exhibit promising analgesic and antiparkinsonian activities, suggesting the potential therapeutic applications of these compounds in treating Parkinson's disease and managing pain (Amr, Maigali, & Abdulla, 2008).

Human Serum Protein Binding

Research into ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives by Tiwari et al. (2018) focused on their antimicrobial analysis, enzyme assay, and toxicity study, indicating these compounds' potential for further development as oral drug candidates due to their good oral drug-like properties and non-cytotoxic nature (Tiwari et al., 2018).

Metabolism and Pharmacokinetics

Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, providing insight into the compound's elimination processes, which could be crucial for developing related therapeutic agents (Sharma et al., 2012).

properties

IUPAC Name

4-hydroxy-5-(2-methylpropyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-10(2)8-11-13(20)16-15(17-14(11)21)22-9-12(19)18-6-4-3-5-7-18/h10H,3-9H2,1-2H3,(H2,16,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOGBVNDTWVGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(N=C(NC1=O)SCC(=O)N2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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